molecular formula C14H9NO2 B1605325 9-Oxo-9H-fluorene-4-carboxamide CAS No. 42135-38-6

9-Oxo-9H-fluorene-4-carboxamide

Cat. No.: B1605325
CAS No.: 42135-38-6
M. Wt: 223.23 g/mol
InChI Key: PRROCNFTWSJBTJ-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-4-carboxamide is a fluorene derivative with a molecular formula of C14H9NO2. This compound is characterized by the presence of a ketone group at the 9th position and a carboxamide group at the 4th position of the fluorene ring. Fluorene derivatives, including this compound, are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis due to their unique structural and chemical properties .

Preparation Methods

The synthesis of 9-Oxo-9H-fluorene-4-carboxamide typically involves a two-step process starting from 9-oxo-9H-fluorene-4-carboxylic acid. The first step involves the conversion of 9-oxo-9H-fluorene-4-carboxylic acid to its corresponding acid chloride using phosphorus pentachloride in 5,5-dimethyl-1,3-cyclohexadiene at temperatures between 90 to 100°C. The second step involves the reaction of the acid chloride with ammonium hydroxide to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-Oxo-9H-fluorene-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

9-Oxo-9H-fluorene-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

9-Oxo-9H-fluorene-4-carboxamide can be compared with other similar compounds such as:

    9-Fluorenone-4-carboxylic acid: This compound has a similar structure but lacks the amide group, which affects its reactivity and applications.

    9-Oxo-9H-fluorene-4-carboxylic acid methyl ester: This ester derivative has different solubility and reactivity properties compared to the carboxamide.

    N-octadecyl-9-oxo-9H-fluorene-4-carboxamide:

Properties

IUPAC Name

9-oxofluorene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRROCNFTWSJBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305064
Record name 9-Oxo-9H-fluorene-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42135-38-6
Record name NSC168935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9H-fluorene-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OXO-4-FLUORENECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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